
Palustrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palustrine is a lactam and an azamacrocycle.
Palustrine is a natural product found in Markhamia tomentosa with data available.
Applications De Recherche Scientifique
Environmental and Landscape Evolution : Research by Miras et al. (2015) highlights the use of pollen, non-pollen palynomorphs, and diatoms in assessing the long-term impacts of human activities on landscape evolution, vegetal biodiversity, and water quality in lacustrine ecosystems, as seen in Lake Aydat's sedimentary core study (Miras et al., 2015).
Remote Sensing in Wetland Analysis : Wright and Gallant (2007) demonstrated the application of Landsat TM imagery combined with ancillary environmental data in modeling probabilities of palustrine wetland occurrence in Yellowstone National Park, providing a methodology for improved wetland remote sensing (Wright & Gallant, 2007).
Rural Tourism and Wetland Management : Kang et al. (2010) conducted a study to develop management and application plans for rural tourism through the analysis of Palustrine wetland in rural areas, highlighting its use in agriculture, landscape, and tourism (Kang et al., 2010).
Palaeoenvironmental Significance : Alonso-Zarza (2003) discussed the increased interest in palustrine carbonates and calcretes due to their significant environmental information, revealing insights into pedogenic, sedimentary, and diagenetic processes (Alonso-Zarza, 2003).
Ecological and Geological Insights : Platt and Wright (1992) explored palustrine carbonates in the context of the Florida Everglades, proposing an exposure index for the freshwater environment and discussing their significance in ecological and geological records (Platt & Wright, 1992).
Sequence Stratigraphy and Coastal Environments : MacNeil and Jones (2006) highlighted the role of palustrine deposits in coastal environments, particularly in tracking shoreline shifts and indicating subaerial unconformities, as seen in the Upper Devonian Alexandra Formation (MacNeil & Jones, 2006).
Palustrine Wetlands in Hydrological Studies : Gangat et al. (2020) investigated the potential of Sentinel Synthetic Aperture Radar (SAR) and optical sensors in predicting soil moisture content (SMC) in palustrine wetlands, showcasing the role of remote sensing in wetland–terrestrial gradient studies in South Africa (Gangat et al., 2020).
Propriétés
Numéro CAS |
22324-44-3 |
|---|---|
Formule moléculaire |
C17H31N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(13S,17S)-17-[(1S)-1-hydroxypropyl]-1,5,10-triazabicyclo[11.4.0]heptadec-14-en-11-one |
InChI |
InChI=1S/C17H31N3O2/c1-2-16(21)15-8-5-7-14-13-17(22)19-11-4-3-9-18-10-6-12-20(14)15/h5,7,14-16,18,21H,2-4,6,8-13H2,1H3,(H,19,22)/t14-,15+,16+/m1/s1 |
Clé InChI |
YBZUGUWOQLUNKD-TUOGLVOQSA-N |
SMILES isomérique |
CC[C@@H](C1CC=C[C@H]2N1CCCNCCCCNC(=O)C2)O |
SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
SMILES canonique |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
Synonymes |
palustrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



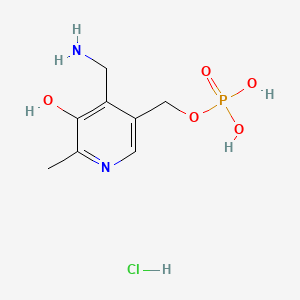



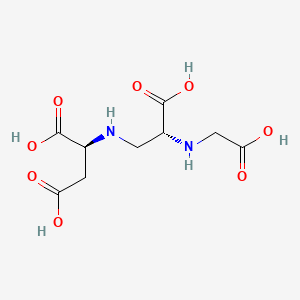
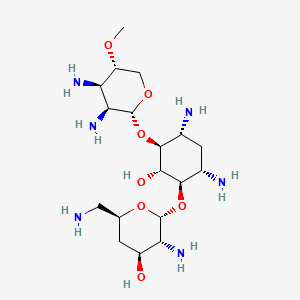
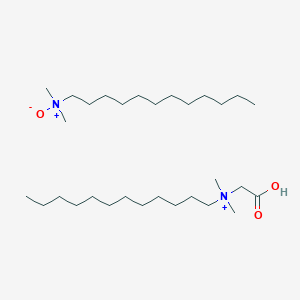

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)

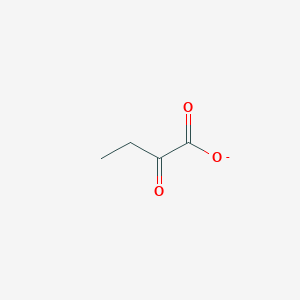

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)
